molecular formula C15H14N2O3 B5622898 N-(2-ethylphenyl)-3-nitrobenzamide

N-(2-ethylphenyl)-3-nitrobenzamide

Cat. No.: B5622898
M. Wt: 270.28 g/mol
InChI Key: SGZLKMULGJFCMM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-nitrobenzamide is a nitro-substituted benzamide derivative featuring a 2-ethylphenyl group attached to the benzamide core.

Key structural attributes include:

  • Nitro group at the meta position (3-nitro), influencing electronic properties and reactivity.
  • 2-ethylphenyl substituent, contributing to steric effects and lipophilicity.
  • Benzamide backbone, enabling hydrogen bonding and π-π interactions in biological systems.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-11-6-3-4-9-14(11)16-15(18)12-7-5-8-13(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZLKMULGJFCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-3-nitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. One common method includes:

    Nitration: The nitration of 2-ethyl aniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Acylation: The resulting 2-ethyl-3-nitroaniline is then acylated using benzoyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2-ethylphenyl)-3-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Oxidation: Although less common, the compound can be oxidized under strong conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-(2-ethylphenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Products with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: N-(2-ethylphenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry and as building blocks in organic synthesis.

Biology and Medicine: Research has explored the potential of this compound and its derivatives as antimicrobial and anticancer agents. The nitro group is known to enhance biological activity, making these compounds of interest in drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-nitrobenzamide in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-(2-ethylphenyl)-3-nitrobenzamide with structurally related benzamides:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Applications/Findings References
This compound 2-ethylphenyl, 3-nitro C₁₅H₁₄N₂O₃ 282.29 CGRP receptor antagonist
N-(3-methylphenyl)-3-nitrobenzamide 3-methylphenyl, 3-nitro C₁₄H₁₂N₂O₃ 256.26 Chemical intermediate; crystallized for structural studies
N-(3-chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl, 4-nitro C₁₅H₁₃ClN₂O₃ 304.73 Not specified; characterized via ESI-MS/MS
4-Nitro-N-(3-nitrophenyl)benzamide 3-nitrophenyl, 4-nitro C₁₃H₉N₃O₅ 287.23 Educational use in organic chemistry labs

Key Observations :

  • Substituent Position : The meta-nitro group (3-nitro) in this compound contrasts with para-nitro (4-nitro) analogs (e.g., ), which exhibit distinct electronic profiles and solubility.
  • Alkyl vs.
  • Halogenated Derivatives : Chlorine-substituted analogs (e.g., ) may exhibit altered reactivity and binding affinities due to electronegativity differences.

Structural and Spectroscopic Characterization

  • X-ray Crystallography : Widely used for confirming benzamide structures (e.g., ). For this compound, crystallographic data would resolve steric effects of the ethyl group.
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct shifts for ethyl (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) vs. methyl (δ ~2.3 ppm) substituents.
    • ESI-MS/MS : Used to characterize fragmentation patterns of nitrobenzamides (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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